molecular formula C5H3Cl2N3O B1361831 3,6-Dichloropyridazine-4-carboxamide CAS No. 27427-66-3

3,6-Dichloropyridazine-4-carboxamide

Numéro de catalogue B1361831
Numéro CAS: 27427-66-3
Poids moléculaire: 192 g/mol
Clé InChI: NXVUUPORAZUSGG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,6-Dichloropyridazine-4-carboxamide is a chemical compound . It is a brown crystalline powder and has been used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3,6-Dichloropyridazine-4-carboxamide, often involves starting from 1,3-diketones and using a Diaza–Wittig reaction as a key step . This strategy allows for the variation of substituents at position 6 of the heterocyclic ring .


Molecular Structure Analysis

The molecular structure of 3,6-Dichloropyridazine-4-carboxamide can be represented by the formula C5H3Cl2N3O . The InChI code for this compound is 1S/C5H3Cl2N3O/c6-3-1-2 (5 (8)11)4 (7)10-9-3/h1H, (H2,8,11) .


Chemical Reactions Analysis

3,6-Dichloropyridazine-4-carboxamide can participate in various chemical reactions. For instance, it has been used in the synthesis of α- (halohetaroyl)-2-azahetarylacetonitriles .


Physical And Chemical Properties Analysis

3,6-Dichloropyridazine-4-carboxamide is a solid at room temperature . It has a molecular weight of 192 . The compound’s exact mass and monoisotopic mass are 147.9595035 g/mol . It has a topological polar surface area of 25.8 Ų .

Applications De Recherche Scientifique

HIV Reverse Transcriptase Inhibition

3,6-Dichloropyridazine-4-carboxamide derivatives have been evaluated for their potential as human immunodeficiency virus type 1 reverse transcriptase inhibitors. Studies explored the synthesis and biological evaluation of pyridazino[3,4-b][1,5]benzodiazepin-5-ones, structurally related to nevirapine and congeners, for their inhibitory potency against HIV-1 reverse transcriptase. The influence of substitution patterns on their inhibitory activity was a key focus (Heinisch et al., 1996).

Antimycobacterial Agents

Compounds derived from 3,6-Dichloropyridazine-4-carboxamide were synthesized and screened for antimycobacterial properties. These studies involved creating tri- and tetracyclic compounds with modifications like N-alkylation and reductive dehalogenation, investigating the effects of these structural changes on antimycobacterial activity (Heinisch et al., 2000).

Vibrational Spectral Analysis

The molecular structure and vibrational spectra of 3,6-Dichloropyridazine-4-carboxamide and its derivatives were analyzed using techniques like FT-IR and FT-Raman spectroscopy. These studies provided insights into the molecular behavior and structural characteristics of these compounds, contributing to a deeper understanding of their physical and chemical properties (Prabavathi et al., 2015).

Polyamide Synthesis

Research explored the use of 3,6-Dichloropyridazine-4-carboxamide in the synthesis of polyamides. These studies involved synthesizing monomers containing thioether units and reacting them with various diamines, leading to polyamides with potential applications in areas like optical materials due to their high refractive indices and low birefringences (Zhang et al., 2013).

Molecular Structure Studies

The molecular structures of compounds like 3,6-Dichloropyridazine-4-carboxamide were investigated in both gaseous and crystalline phases. These studies, using methods like electron diffraction and ab initio calculations, shed light on the effects of chlorination on ring geometry and provided valuable data on the molecular structures of these compounds (Morrison et al., 1997).

Safety and Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name

3,6-dichloropyridazine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O/c6-3-1-2(5(8)11)4(7)10-9-3/h1H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVUUPORAZUSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294220
Record name 3,6-dichloropyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloropyridazine-4-carboxamide

CAS RN

27427-66-3
Record name 27427-66-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dichloropyridazine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridazine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of NH4OH (1.1 mL, 17 mmol, 1.2 equiv) and diisopropylethylamine (6.2 mL, 36 mmol, 2.1 equiv) in THF (57 mL) was sonicated until homogeneous after which was added DMAP (1.0 g, 14 mmol, 1.0 equiv). 3,6-dichloropyridazine-4-carbonyl chloride (3.0 g, 14 mmol, 1.0 equiv) was then added and the solution was stirred at room temperature for 20 minutes. The solution was filtered and partitioned between EtOAc and 1M KHSO4 solution. The organic layer was washed once more with 1M KHSO4 and saturated NaCl, dried over Na2SO4, and evaporated to dryness to give the desired product (2.6 g, 96%).
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
57 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dichloropyridazine-4-carboxamide
Reactant of Route 2
3,6-Dichloropyridazine-4-carboxamide
Reactant of Route 3
3,6-Dichloropyridazine-4-carboxamide
Reactant of Route 4
3,6-Dichloropyridazine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3,6-Dichloropyridazine-4-carboxamide
Reactant of Route 6
3,6-Dichloropyridazine-4-carboxamide

Q & A

Q1: What is the significance of the structural modifications made to the 3,6-dichloropyridazine-4-carboxamide scaffold in the study? How do these modifications influence the compound's antimycobacterial activity?

A1: The study explored the synthesis and antimycobacterial evaluation of tri- and tetracyclic compounds derived from 3,6-dichloropyridazine-4-carboxamide []. Researchers introduced structural modifications such as N-alkylation and reductive dehalogenation to the initial scaffold. These modifications were strategically implemented to investigate their impact on the compound's interaction with potential biological targets and ultimately influence its antimycobacterial activity. By analyzing the activity profiles of the modified compounds, the study aims to establish a structure-activity relationship (SAR), providing valuable insights for the development of more potent and selective antimycobacterial agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.